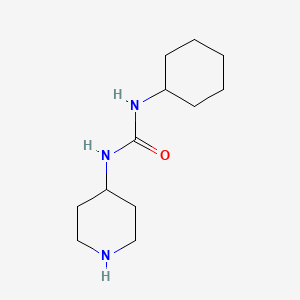

3-Cyclohexyl-1-(piperidin-4-yl)urea

Description

3-Cyclohexyl-1-(piperidin-4-yl)urea is a urea derivative characterized by a cyclohexyl group attached to the urea nitrogen and a piperidin-4-yl moiety. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity.

Properties

IUPAC Name |

1-cyclohexyl-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h10-11,13H,1-9H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFISGQPZWHFTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-(piperidin-4-yl)urea typically involves the reaction of cyclohexyl isocyanate with 4-aminopiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexyl isocyanate+4-Aminopiperidine→3-Cyclohexyl-1-(piperidin-4-yl)urea

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-Cyclohexyl-1-(piperidin-4-yl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-(piperidin-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or alcohols; reactions are carried out in organic solvents under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds .

Scientific Research Applications

3-Cyclohexyl-1-(piperidin-4-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(piperidin-4-yl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The cyclohexyl group in the target compound likely provides moderate lipophilicity compared to the polar trifluoromethyl (8a) or sulfonyl (14d) groups, which may reduce cellular uptake.

Key Observations :

- Lower yields (e.g., 35.2% for 14b) are associated with sterically hindered reactions or sensitive functional groups (e.g., chlorine in 14b) .

Physicochemical Properties

While spectroscopic data for 3-cyclohexyl-1-(piperidin-4-yl)urea is unavailable, comparisons can be inferred:

- 1H-NMR Profiles : Compounds with aromatic substituents (e.g., 8a–8c) exhibit upfield shifts for benzyl protons in CDCl3 (δ 7.2–7.4 ppm), whereas sulfonyl derivatives (14d) show downfield shifts in DMSO-d6 (δ 8.1–8.3 ppm) due to solvent polarity . The cyclohexyl group would likely display distinct aliphatic proton signals (δ 1.0–2.5 ppm).

- Mass Spectrometry: Compound 17’s HRMS data ([M+H]+ 280.2022) demonstrates precision in mass confirmation, a critical step for validating novel urea derivatives .

Pharmacological Potential

- Target Selectivity : The trifluoromethyl group in 8a may enhance binding to hydrophobic enzyme pockets, while the sulfonyl group in 14d could improve solubility for extracellular targets . The cyclohexyl group’s balance of lipophilicity and flexibility may favor central nervous system penetration.

- Metabolic Stability : Adamantyl (17) and cyclohexyl groups are resistant to oxidative metabolism, whereas ethylthioureido (8a) and chlorinated (14b) groups may be susceptible to enzymatic degradation .

Biological Activity

3-Cyclohexyl-1-(piperidin-4-yl)urea (CAS No. 307309-88-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

3-Cyclohexyl-1-(piperidin-4-yl)urea features a unique chemical structure that contributes to its biological activity. The presence of the cyclohexyl and piperidine rings allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of 3-Cyclohexyl-1-(piperidin-4-yl)urea is primarily attributed to its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound can modulate metabolic pathways related to inflammation and hypertension.

Key Mechanisms:

- Inhibition of sEH : This compound demonstrates significant inhibition of sEH activity, leading to increased levels of EETs, which possess vasodilatory and anti-inflammatory properties .

- Impact on Metabolic Pathways : Studies indicate that 3-Cyclohexyl-1-(piperidin-4-yl)urea can improve glucose tolerance in diabetic models by modulating insulin signaling pathways .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of 3-Cyclohexyl-1-(piperidin-4-yl)urea, highlighting its potential therapeutic applications.

Case Studies:

- Diabetes and Metabolism : In a study involving diabetic mice, administration of this compound resulted in significant improvements in glucose tolerance tests, suggesting its utility in managing diabetes .

- Hypertension Models : The compound has been shown to effectively lower blood pressure in animal models of hypertension by enhancing the bioavailability of EETs through sEH inhibition .

Pharmacokinetics

The pharmacokinetic profile of 3-Cyclohexyl-1-(piperidin-4-yl)urea indicates favorable absorption and distribution characteristics. Studies suggest that it has a reasonable half-life and maintains effective concentrations in the bloodstream for extended periods post-administration .

| Parameter | Value |

|---|---|

| Half-Life | ~7 hours |

| Bioavailability | High |

| Peak Plasma Concentration | Achieved within 2 hours post-dose |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has provided insights into optimizing the efficacy of 3-Cyclohexyl-1-(piperidin-4-yl)urea. Modifications to the piperidine moiety or the introduction of various substituents have been explored to enhance potency while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclohexyl-1-(piperidin-4-yl)urea, and how is purity validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous urea derivatives are prepared by reacting cyclohexyl isocyanate with piperidin-4-amine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C . Purity is confirmed using -NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons, δ 3.2–3.8 ppm for piperidinyl protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] calculated for CHNO: 238.1915) .

Q. How can structural modifications to the piperidin-4-yl group improve aqueous solubility?

- Approach : Introducing hydrophilic substituents (e.g., hydroxyl, morpholino, or sulfonyl groups) on the piperidine ring enhances solubility. For instance, 1-(piperidin-4-yl)urea derivatives with 4-fluorophenylsulfonyl modifications show improved solubility in DMSO-water mixtures . Solubility is quantified via shake-flask methods followed by HPLC-UV analysis .

Q. What spectroscopic techniques are critical for characterizing 3-cyclohexyl-1-(piperidin-4-yl)urea?

- Techniques :

- -NMR and -NMR to confirm backbone structure and substituent positions.

- FT-IR for urea carbonyl stretch identification (~1640–1680 cm) .

- HRMS for exact mass validation (e.g., deviation < 2 ppm) .

Advanced Research Questions

Q. How do molecular docking studies predict the interaction of 3-cyclohexyl-1-(piperidin-4-yl)urea with chemokine receptors?

- Strategy : Docking software (e.g., AutoDock Vina) is used to model interactions with receptors like CCR5 or CXCR4. The urea moiety forms hydrogen bonds with Asp in the receptor’s binding pocket, while the cyclohexyl group occupies a hydrophobic subpocket . Free energy calculations (MM/GBSA) refine binding affinity predictions .

Q. What in vitro assays are suitable for evaluating the inhibitory activity of this compound against inflammatory targets?

- Assays :

- Chemotaxis inhibition : Test inhibition of THP-1 cell migration toward CCL3 in a Boyden chamber (IC values compared to reference inhibitors) .

- Cytokine suppression : Measure TNF-α/IL-6 reduction in LPS-stimulated macrophages via ELISA .

Q. How can SAR studies optimize 3-cyclohexyl-1-(piperidin-4-yl)urea derivatives for enhanced metabolic stability?

- Design :

- Replace metabolically labile groups (e.g., methyl on piperidine) with trifluoromethyl or cyclopropyl to reduce CYP450 oxidation .

- Stability is assessed in liver microsomes (e.g., human/rat, 1 mg/mL protein, 37°C) with LC-MS quantification of parent compound remaining after 60 minutes .

Data Contradiction Analysis

Q. Why do reported yields for urea derivatives vary across studies, and how can reproducibility be improved?

- Analysis : Yield discrepancies (e.g., 35–65% in ) arise from differences in reaction conditions (e.g., solvent purity, temperature control). Reproducibility requires strict anhydrous protocols, inert atmospheres (N/Ar), and real-time monitoring via TLC/HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.